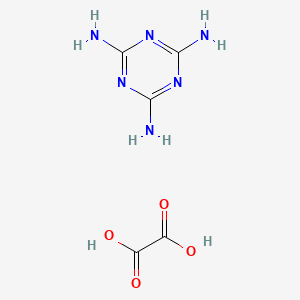

1,3,5-Triazine-2,4,6-triamine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,5-Triazine-2,4,6-triamine oxalate, also known as melamine oxalate, is a compound formed by the combination of melamine and oxalic acid. Melamine is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6-triamine oxalate can be synthesized by reacting melamine with oxalic acid. The reaction typically involves dissolving melamine in water and adding oxalic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of melamine oxalate crystals. The crystals are filtered, washed, and dried to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and crystallization helps in maintaining consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Triazine-2,4,6-triamine oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The triazine ring in the compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can result in a wide range of substituted triazine compounds .

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6-triamine oxalate has numerous applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is used in the production of resins, adhesives, and flame retardants.

Wirkmechanismus

The mechanism of action of 1,3,5-triazine-2,4,6-triamine oxalate involves its interaction with various molecular targets and pathways. The triazine ring structure allows it to interact with nucleophiles and electrophiles, facilitating various chemical reactions. In biological systems, the compound can interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Triazine-2,4,6-triamine (Melamine): A common derivative used in the production of plastics and resins.

1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.

2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride): A key intermediate in the synthesis of herbicides and dyes.

Uniqueness: 1,3,5-Triazine-2,4,6-triamine oxalate is unique due to its combination of melamine and oxalic acid, which imparts distinct chemical properties. Its ability to form stable crystals and its reactivity in various chemical reactions make it valuable in both research and industrial applications.

Biologische Aktivität

1,3,5-Triazine-2,4,6-triamine oxalate, a derivative of melamine, has garnered significant attention in recent years due to its potential biological activities. This compound exhibits a unique triazine ring structure with three amino groups that contribute to its reactivity and biological effects. Research has indicated its promise in treating metabolic disorders, particularly those associated with insulin resistance and cancers linked to the deletion of the P53 gene.

- Molecular Formula : C3H9N5O4

- Molecular Weight : Approximately 184.16 g/mol

- Structure : The compound features a triazine ring which allows for various interactions within biological systems.

1. Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It has been particularly effective against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 0.20 |

| MCF-7 (Breast) | 1.25 |

| HeLa (Cervical) | 1.03 |

| HepG2 (Liver) | 12.21 |

These findings suggest that the compound can selectively inhibit cancer cell growth while sparing normal cells .

2. Effects on Metabolic Disorders

Research indicates that this compound may play a role in managing metabolic syndromes and diabetes. It shows potential in improving insulin sensitivity and reducing blood glucose levels in animal models. The ability to achieve therapeutic effects at lower dosages compared to traditional treatments highlights its potential as a novel therapeutic agent .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Inhibition of Key Pathways : The compound has been shown to inhibit pathways associated with cancer cell proliferation and survival, including the PI3K/Akt/mTOR signaling pathway.

- Antioxidant Activity : It possesses antioxidant properties that may reduce oxidative stress in cells, contributing to its anticancer and metabolic benefits .

Case Studies

Several studies have documented the efficacy of this compound in both in vitro and in vivo settings:

- In Vitro Studies : A study demonstrated that treatment with this compound led to reduced viability of cancer cells in culture and induced apoptosis through caspase activation.

- In Vivo Studies : Animal models of diabetes showed significant improvements in glucose tolerance tests following administration of the compound over a period of weeks .

Eigenschaften

CAS-Nummer |

82124-01-4 |

|---|---|

Molekularformel |

C5H8N6O4 |

Molekulargewicht |

216.16 g/mol |

IUPAC-Name |

oxalic acid;1,3,5-triazine-2,4,6-triamine |

InChI |

InChI=1S/C3H6N6.C2H2O4/c4-1-7-2(5)9-3(6)8-1;3-1(4)2(5)6/h(H6,4,5,6,7,8,9);(H,3,4)(H,5,6) |

InChI-Schlüssel |

OWUDFCCCSKRXAN-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NC(=NC(=N1)N)N)N.C(=O)(C(=O)O)O |

Verwandte CAS-Nummern |

67797-68-6 70285-36-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.